molecular formula C11H11ClF3NO B8122239 (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine

Cat. No.: B8122239
M. Wt: 265.66 g/mol
InChI Key: YAFJPLXXAPRHHO-UHFFFAOYSA-N
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Description

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine is a chemical compound known for its unique structure and potential applications in various fields. The compound features a benzyl group substituted with chlorine and trifluoromethoxy groups, attached to a cyclopropyl-amine moiety. This combination of functional groups imparts distinctive chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.

    Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution products: Depending on the nucleophile, products like azides, thiols, or ethers.

    Oxidation products: Corresponding oxides or ketones.

    Reduction products: Amines or alcohols.

Scientific Research Applications

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The cyclopropyl-amine moiety may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-trifluoromethoxy-benzyl bromide: A precursor in the synthesis of the target compound.

    3-Chloro-4-trifluoromethoxy-benzaldehyde: Another intermediate used in the synthetic route.

    Cyclopropylamine: A key reactant in the final step of the synthesis.

Uniqueness

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethoxy groups enhances its potential for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

N-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15/h1,4-5,8,16H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFJPLXXAPRHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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